4-Amino-1-cyclopentylpyrrolidin-2-one

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Medicinal chemistry teams require CNS scaffold precision to avoid SAR misattribution. 4-Amino-1-cyclopentylpyrrolidin-2-one delivers validated pharmacology with minimal off-target risk. - 115 nM IC50 vs. human MAO-B (8x potency over generic pyrrolidinones) - Ki > 100 µM at α-2A adrenergic receptors (no confounding GPCR activation) - Peer-validated kinase ATP-pocket compatibility (2023 J. Med. Chem.) Available in research-grade purity for hit-to-lead campaigns.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B12114069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-cyclopentylpyrrolidin-2-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CC(CC2=O)N
InChIInChI=1S/C9H16N2O/c10-7-5-9(12)11(6-7)8-3-1-2-4-8/h7-8H,1-6,10H2
InChIKeyNAXXXUBOAYFUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-cyclopentylpyrrolidin-2-one: A Versatile Scaffold for CNS and Kinase Targets


4-Amino-1-cyclopentylpyrrolidin-2-one (CAS 1105193-76-7; hydrochloride salt CAS 1177344-28-3) is a chiral, N1-cyclopentyl-substituted γ-lactam bearing a free primary amine at the C4 position . This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, offering a balance of hydrogen-bond donor/acceptor capacity (via the lactam and amine) and moderate lipophilicity imparted by the cyclopentyl group . The compound is primarily procured as a research intermediate for the synthesis of CNS-active agents and kinase-targeted small molecules, where the 4-amino group provides a vector for further derivatization or direct target engagement [1].

Why 4-Amino-1-cyclopentylpyrrolidin-2-one Cannot Be Replaced by Generics


Direct substitution of 4-Amino-1-cyclopentylpyrrolidin-2-one with other pyrrolidin-2-one derivatives or alternative heterocyclic scaffolds is not scientifically justified for programs requiring specific target engagement profiles. The precise positioning of the 4-amino group and the N1-cyclopentyl substituent creates a unique three-dimensional pharmacophore that governs both binding affinity and selectivity across distinct target classes. For instance, while 4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one (CAS 893750-56-6) shares the cyclopentylpyrrolidinone core, the one-carbon homologation of the amino moiety alters the spatial orientation of the basic nitrogen, leading to divergent binding kinetics at enzyme active sites . Similarly, N-aryl pyrrolidinones lack the aliphatic cyclopentyl group required for optimal occupancy of hydrophobic sub-pockets in targets such as MAO-B [1]. The quantitative evidence below demonstrates that even minor structural perturbations translate into orders-of-magnitude differences in inhibitory potency and target selectivity, underscoring the procurement necessity of the exact 4-amino-1-cyclopentyl substitution pattern.

Quantitative Differentiation Evidence for 4-Amino-1-cyclopentylpyrrolidin-2-one


MAO-B Inhibitory Potency

4-Amino-1-cyclopentylpyrrolidin-2-one demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 value of 115 nM, as determined in a fluorescence spectrophotometry assay using kynuramine as substrate with a 20-minute incubation period [1]. This potency is distinct from that of closely related pyrrolidinone scaffolds; for comparison, 5-(aminomethyl)pyrrolidin-2-one derivatives and N-arylated pyrrolidin-2-ones exhibit MAO-B IC50 values typically exceeding 1 µM (e.g., 1.46–3.77 µM for optimized chromen-2-one hybrids), representing a >8-fold difference in inhibitory concentration . The presence of the N1-cyclopentyl group in the target compound contributes to this enhanced potency by occupying a hydrophobic cleft adjacent to the FAD cofactor binding site, a feature absent in simpler pyrrolidin-2-one analogs.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Kinase Inhibitor Scaffold Validation

A 2023 study published in the Journal of Medicinal Chemistry identified 4-Amino-1-cyclopentylpyrrolidin-2-one as an effective core scaffold for developing selective inhibitors of protein kinases implicated in cancer cell proliferation [1]. The compound demonstrated the capacity to form stable, directional interactions within the ATP-binding pocket of target kinases, a property attributed to the precise geometry of the 4-amino group and the conformational constraint imposed by the pyrrolidinone ring . While specific IC50 values for the parent scaffold against individual kinases are not disclosed in the abstract, the study's explicit identification of this compound as a privileged kinase inhibitor core—rather than alternative N-substituted pyrrolidinones—provides direct validation of its unique pharmacophoric value for kinase-targeted medicinal chemistry programs.

Kinase Inhibition Cancer Therapeutics ATP-Binding Site

Selectivity Over Alpha-2A Adrenergic Receptor

In a radioligand competitive binding assay using rat striatal tissue, 4-Amino-1-cyclopentylpyrrolidin-2-one exhibited negligible affinity for the alpha-2A adrenergic receptor, with a Ki value exceeding 100,000 nM (>100 µM) [1]. This stands in contrast to many CNS-active pyrrolidinone derivatives and structurally related heterocycles that often display promiscuous binding to aminergic GPCRs, including adrenergic and dopaminergic receptors. For example, certain 4-aryl-pyrrolidin-2-ones exhibit sub-micromolar affinity for alpha-adrenergic subtypes, introducing confounding variables in phenotypic screening campaigns . The >100 µM Ki against alpha-2A indicates that 4-Amino-1-cyclopentylpyrrolidin-2-one provides a cleaner pharmacological starting point with reduced liability for off-target adrenergic effects.

Selectivity Profiling Adrenergic Receptors Off-Target Screening

Optimal Application Scenarios for 4-Amino-1-cyclopentylpyrrolidin-2-one


MAO-B Lead Optimization for Neurodegenerative Disease

Medicinal chemistry teams pursuing sub-micromolar MAO-B inhibitors should prioritize 4-Amino-1-cyclopentylpyrrolidin-2-one as a starting scaffold. The established IC50 of 115 nM against human MAO-B provides a potency baseline that exceeds generic pyrrolidin-2-one derivatives by at least 8-fold, enabling SAR campaigns focused on improving selectivity over MAO-A and optimizing CNS penetration rather than rescuing weak initial potency [1].

Kinase Inhibitor Scaffold for Oncology

Groups developing ATP-competitive kinase inhibitors for oncology indications can procure 4-Amino-1-cyclopentylpyrrolidin-2-one with confidence based on its peer-reviewed validation as a core scaffold in a 2023 Journal of Medicinal Chemistry study [2]. The compound's ability to form stable interactions within kinase ATP-binding pockets reduces the synthetic burden of scaffold hopping and accelerates hit-to-lead timelines.

Selective Tool Compound with Minimal Aminergic Off-Target Activity

For phenotypic screening or target validation studies where confounding adrenergic receptor activation must be avoided, 4-Amino-1-cyclopentylpyrrolidin-2-one offers a distinct advantage. Its Ki > 100 µM at alpha-2A adrenergic receptors ensures that observed biological effects are unlikely to stem from off-target aminergic GPCR modulation, a common liability among structurally related CNS-active pyrrolidinones [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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